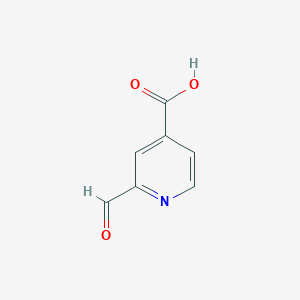

2-Formylisonicotinic acid

Overview

Description

2-Formylisonicotinic acid is an aromatic carboxylic acid with the chemical formula C7H5NO3 . It is also known by several synonyms such as 2-Formylpyridine-4-carboxylic acid, 2-Formylisonicotinicacid, and 2-Formyl-isonicotinic acid .

Molecular Structure Analysis

The molecular formula of this compound is C7H5NO3 . It has a molecular weight of 151.12 g/mol . The InChI representation of its structure is InChI=1S/C7H5NO3/c9-4-6-3-5 (7 (10)11)1-2-8-6/h1-4H, (H,10,11) .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that many chemical and biological systems involve acid-base reactions in aqueous solutions .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 151.12 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are 151.026943022 g/mol . The Topological Polar Surface Area is 67.3 Ų .

Scientific Research Applications

Renewable Energy and Hydrogen Storage

Formic acid, a simple carboxylic acid, showcases significant potential in renewable energy applications, particularly as a hydrogen storage material. Its efficiency in direct formic acid fuel cells (DFAFCs) surpasses several other PEMFCs, positioning it as a promising fuel for portable devices and vehicles. The reversible hydrogen storage capability of formic acid, facilitated by metal complex or nanoparticle-based catalysts under ambient conditions, underscores its utility in developing low-cost, efficient rechargeable hydrogen fuel cells. This aligns with the broader goals of reducing atmospheric CO2 levels and mitigating global warming effects (Singh, Singh, & Kumar, 2016).

Biomolecular Synthesis and Drug Development

Research on the 2-(N-formyl-N-methyl)aminoethyl group highlights its potential in the solid-phase synthesis of therapeutic oligonucleotides. This approach simplifies oligonucleotide post-synthesis processing by avoiding the use of concentrated ammonium hydroxide for deprotection, making it a cost-effective and efficient strategy for drug development (Grajkowski, Wilk, Chmielewski, Phillips, & Beaucage, 2001).

Material Science and Catalysis

The study of 2-hydroxynicotinic acid's polymorphism reveals the compound's solid-state identity and its implications for material science. The existence of multiple polymorphs due to distinct molecular packing arrangements opens avenues for exploring novel materials with tailored properties for specific applications (Long, Zhou, Theiss, Siegler, & Li, 2015).

Environmental Applications

Formic acid-mediated reactions have been utilized in the efficient generation of volatile compounds from iron, enhancing the sensitivity and detection limits in environmental analysis. This method's application in trace iron determination in environmental samples demonstrates the integration of chemical reactions with analytical techniques for environmental monitoring and assessment (Zheng, Sturgeon, Brophy, He, & Hou, 2010).

Future Directions

While specific future directions for 2-Formylisonicotinic acid are not available, research in the field of RNA interference (RNAi), a gene regulatory process mediated by small interfering RNAs (siRNAs), has made remarkable progress as a potential therapeutic agent against various diseases . This could potentially open up new avenues for compounds like this compound.

Properties

IUPAC Name |

2-formylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVLSIKRVYZKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624773 | |

| Record name | 2-Formylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855636-38-3 | |

| Record name | 2-Formylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)

![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)